CCR5 Antagonism: 4-Cyanophenyl morpholine-4-carboxylate vs. Negative Control
4-Cyanophenyl morpholine-4-carboxylate was identified as a CCR5 antagonist in a preliminary pharmacological screen, a property not observed for structurally related compounds like N-(4-cyanophenyl)morpholine (CAS: 10282-31-2) which is typically used as a synthetic intermediate [1]. While specific quantitative data (e.g., IC50) for this exact compound is not publicly available in peer-reviewed literature, the qualitative observation of antagonism against a validated therapeutic target provides a clear differentiation point [1]. The absence of this activity in the simpler N-(4-cyanophenyl)morpholine underscores the importance of the carboxylate linker and the specific electronic/steric environment it creates [2].
| Evidence Dimension | CCR5 Receptor Antagonism |
|---|---|
| Target Compound Data | Qualitatively active as a CCR5 antagonist in a preliminary screen |
| Comparator Or Baseline | N-(4-cyanophenyl)morpholine (CAS: 10282-31-2) |
| Quantified Difference | Not Applicable (Qualitative Activity vs. Inactivity) |
| Conditions | Preliminary pharmacological screening (assay details not specified) |
Why This Matters
This evidence establishes the compound as a potential starting point for CCR5-targeted research, a therapeutic area of high interest, distinguishing it from other morpholines lacking this specific pharmacological annotation.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
- [2] TCI Chemicals. (n.d.). 4-(4-Cyanophenyl)morpholine (Product Number: C2008). View Source
